molecular formula C20H25NO3 B10815570 Difemerine CAS No. 80387-96-8

Difemerine

Cat. No.: B10815570
CAS No.: 80387-96-8
M. Wt: 327.4 g/mol
InChI Key: GUONSMXZEYTWML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Difemerine is synthesized through a series of chemical reactions involving the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through crystallization and recrystallization techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Difemerine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Difemerine operates primarily as an antispasmodic agent by inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction. It blocks muscarinic receptors on smooth muscle cells, preventing acetylcholine from binding and exerting its effects. This leads to muscle relaxation and a reduction in spasmodic episodes . Additionally, this compound inhibits the influx of calcium ions into smooth muscle cells, further contributing to muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another antimuscarinic agent used to treat spasms.

    Hyoscyamine: Similar in structure and function to Difemerine, used for gastrointestinal disorders.

    Dicyclomine: An antispasmodic agent used to treat IBS.

Uniqueness of this compound

This compound is unique due to its dual mechanism of action, involving both anticholinergic effects and inhibition of calcium ion influx. This dual action enhances its efficacy in treating gastrointestinal spasms and related disorders .

Properties

CAS No.

80387-96-8

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3

InChI Key

GUONSMXZEYTWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

Origin of Product

United States

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